molecular formula C14H15N5O2S B4420652 N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine

Cat. No.: B4420652
M. Wt: 317.37 g/mol
InChI Key: POPCAROMRRLICD-UHFFFAOYSA-N
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Description

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine is a complex organic compound that features a tetrazole ring, a methoxy group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The final step involves the formation of the tetrazole ring, which can be achieved through the reaction of an azide with a nitrile under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and methylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring may act as a bioisostere for carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner. The thiophene moiety may also contribute to its biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene moiety.

    Tetrazole derivatives: Compounds like 5-aminotetrazole and 5-methyltetrazole share the tetrazole ring.

Uniqueness

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a methoxy group and a thiophene moiety, along with the tetrazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-20-13-7-10(8-15-14-16-18-19-17-14)4-5-12(13)21-9-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPCAROMRRLICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
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N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
Reactant of Route 6
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine

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